molecular formula C10H18OS B13829803 cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one CAS No. 34349-25-2

cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one

Cat. No.: B13829803
CAS No.: 34349-25-2
M. Wt: 186.32 g/mol
InChI Key: RVOKNSFEAOYULQ-SFYZADRCSA-N
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Description

cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one (CAS 33284-96-7) is a stereochemically defined cyclic ketone bearing a thiol functional group, making it a versatile and valuable intermediate for advanced research and development . With the molecular formula C10H18OS and a molecular weight of 186.31 g/mol, this compound is characterized by its fruity and tropical odor profile with distinct sulfurous, herbal, and green notes . Its primary research value lies in its role as a key building block in sophisticated organic synthesis, particularly in medicinal chemistry for the construction of sulfur-containing motifs with stereocontrol, enabling the creation of thioethers, thioesters, and disulfides . This compound serves as a critical reagent for building structure-activity relationship (SAR) libraries and is also employed in materials science, where it functions as a thiol ligand for metal-surface functionalization and the creation of self-assembled monolayers in sensing and nanotechnology . Furthermore, it participates in thiol-ene and thiol-yne click reactions for developing UV-cured coatings and adaptive polymer networks . It also finds application as a reference standard in chiral gas and liquid chromatography method development . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, personal application, or any form of human consumption. This product should be handled only by qualified professionals.

Properties

CAS No.

34349-25-2

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

(2S,5R)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

RVOKNSFEAOYULQ-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)(C)S

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)S

Origin of Product

United States

Biological Activity

cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one, with the CAS number 33284-96-7, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H18OS
  • Molecular Weight : 186.31 g/mol
  • Boiling Point : 273.1 ± 13.0 °C (predicted)
  • Density : 0.997 ± 0.06 g/cm³ (predicted)
  • pKa : 10.56 ± 0.10 (predicted)

These properties suggest that the compound may exhibit unique interactions in biological systems due to its structural characteristics, including the presence of a thiol group.

Mechanisms of Biological Activity

Research indicates that compounds containing thiol groups can interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : Thiols can act as inhibitors for certain enzymes, particularly those involved in oxidative stress responses.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which could be beneficial in reducing cellular damage from free radicals.
  • Cell Cycle Modulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially affecting cancer cell proliferation.

Anticancer Activity

A study examining similar thiol-based compounds found that they could inhibit topoisomerase IIα (topo2α), an enzyme crucial for DNA replication and repair. The inhibition of topo2α is a well-established mechanism for anticancer drugs, suggesting that this compound might have similar effects .

In vitro assays demonstrated that related thiol compounds showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Compound TypeCell Line TestedIC50 (µM)
Ru II ComplexesA549Low micromolar
Ir III ComplexesSK-BR-3High nanomolar
Cis-2-MercaptoSW480TBD

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of sulfur-containing compounds:

  • Thiol Compounds as Anticancer Agents : Research indicates that compounds with thiol functionalities can induce apoptosis in cancer cells by activating programmed cell death pathways .
  • Mechanistic Insights : Computational modeling alongside biological assays has elucidated the interaction mechanisms between these compounds and cellular targets, highlighting their potential as drug candidates .
  • Comparative Efficacy : Studies comparing various metal complexes with thiol ligands have shown varying degrees of efficacy against different cancer types, emphasizing the importance of structural modifications on biological activity .

Scientific Research Applications

Fragrance Industry

One of the primary applications of cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one is in the fragrance industry . The compound is noted for its unique odor profile , which can impart tropical and sulfurous notes to perfumes and scented products. It is used at low concentrations to enhance the complexity of fragrance formulations, providing depth and richness that are often sought after in high-end perfumes .

Chemical Synthesis

In chemical synthesis , this compound serves as an important intermediate. Its structure allows it to participate in various reactions, including nucleophilic substitutions and additions due to the presence of the thiol group. This property makes it useful in creating other specialized chemicals and materials .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Fragrance Formulation Study : A study highlighted the use of various thiol compounds in creating fragrances with enhanced olfactory characteristics. The inclusion of such compounds was shown to significantly improve scent longevity and complexity .
  • Synthetic Pathways : Research on synthetic pathways involving thiol compounds has demonstrated their utility in generating diverse chemical entities. These studies often explore reaction mechanisms that could potentially include this compound as a precursor or intermediate .
  • Biological Activity Exploration : Investigations into the biological activities of sulfur-containing compounds have revealed their roles in antimicrobial applications, which could extend to similar compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one with its analogs based on molecular structure, functional groups, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Safety Profile
This compound 38462-22-5 C₁₀H₁₈OS 186.31 Thiol (-SH), ketone Cis-configuration of thiol and methyl groups No mutagenicity or carcinogenicity alerts
trans-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one Not specified C₁₀H₁₈OS 186.31 Thiol (-SH), ketone Trans-configuration of substituents Similar to cis-isomer (assumed)
cis-8-Mercapto-p-menthan-3-one 33284-96-7 C₁₀H₁₈OS 186.31 Thiol (-SH), ketone Alternative numbering for same structure Not explicitly tested
p-Menthan-3-one (Menthone) 89-80-5 C₁₀H₁₈O 154.25 Ketone Lacks thiol group; isopropyl substituent Generally recognized as safe (GRAS) for flavors
trans-Menthone-8-thioacetate Not specified C₁₂H₂₀O₂S 228.35 Thioacetate (-SAc), ketone Acetylated thiol group in trans configuration No mutagenicity alerts

Key Findings:

Structural Isomerism : The cis and trans isomers of 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one differ in spatial arrangement, which may influence odor intensity and metabolic pathways. The cis isomer is explicitly documented in feed additive safety assessments, while the trans isomer is structurally analogous but less studied .

Thiol vs. Thioacetate Derivatives : Thioacetate derivatives (e.g., trans-menthone-8-thioacetate) replace the thiol group with a thioester, enhancing stability but requiring enzymatic activation (e.g., deacetylation) for bioactivity. This contrasts with the free thiol in the cis/trans isomers, which may exhibit immediate reactivity or odor .

Comparison with Menthone : The absence of a thiol group in p-menthan-3-one (menthone) results in a milder, mint-like aroma and broader use in cosmetics. Its lower molecular weight (154.25 vs. 186.31) reflects the substitution of sulfur with oxygen .

Safety and Applications : While This compound is deemed safe for feed additives, its thiol group may limit direct use in consumer products due to odor intensity. Thioacetates, by contrast, serve as precursors in controlled-release formulations .

Research Implications and Gaps

  • Synthetic Routes: Current literature lacks detailed synthesis protocols for the cis isomer, though analogous compounds (e.g., benzothiazepinones) suggest condensation reactions as a viable method .
  • Regulatory Data : Further in vivo studies are needed to confirm the OECD QSAR predictions for the cis isomer, particularly regarding long-term exposure effects .

Preparation Methods

General Synthetic Strategies

The preparation of such thiol-substituted cyclohexanones typically involves:

Proposed Synthetic Route (Inferred from Related Literature)

Based on common synthetic organic chemistry practices and related cyclohexanone derivatives, a plausible synthetic route might include:

Research Findings and Detailed Synthetic Insights

While direct literature on this compound’s synthesis is limited, total synthesis approaches of structurally related cyclohexanone derivatives with thiol or sulfanyl substituents provide a framework. For example, Nicolaou et al. and Harrowven and Tyte have developed complex cyclohexanone-based natural product syntheses involving stereoselective cycloadditions and functional group transformations. Key techniques relevant to this compound’s synthesis include:

These methods, while developed for more complex molecules, illustrate the type of synthetic manipulations that could be adapted for this compound.

Data Table: Summary of Key Properties and Identifiers

Property Data
Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
IUPAC Name (2S,5R)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one
CAS Number 34349-25-2; 33284-96-7
PubChem CID 6951714
Stereochemistry cis (2S,5R configuration)
SMILES CC1CCC(C(=O)C1)C(C)(C)S
InChI Key RVOKNSFEAOYULQ-SFYZADRCSA-N

Q & A

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield/Stereochemistry
Reaction temperature-10°C to 25°CLower temps favor cis selectivity
SolventDichloromethane/THFPolar aprotic solvents improve thiol reactivity
Catalyst loading5–10 mol%Higher loadings reduce side reactions

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign cis-stereochemistry via coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons) . Key shifts:
  • Thiol proton: δ 1.2–1.5 ppm (broad, exchange with D₂O).
  • Cyclohexanone carbonyl: δ 210–215 ppm (¹³C).
    • 2D NMR (COSY, NOESY) : Resolves proximity of methyl and thiol groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 216.12) and fragmentation patterns .
  • IR Spectroscopy : Identify thiol (-SH stretch at ~2550 cm⁻¹) and ketone (C=O at ~1710 cm⁻¹) .

Data Cross-Validation : Compare with NIST reference spectra for cyclohexanone derivatives .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Answer:

  • Oxidative degradation : The thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials .
  • pH sensitivity : Avoid aqueous solutions with pH > 8 to prevent deprotonation and disulfide formation .
  • Light exposure : UV light accelerates decomposition. Use light-resistant containers .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Products
25°C, air exposure3–5Disulfide dimer, ketone oxides
-20°C, N₂ atmosphere>180None detected

Advanced: What mechanistic insights explain the stereochemical outcomes of thiol addition to the cyclohexanone core?

Answer:
The cis-configuration arises from:

  • Transition-state modeling : DFT calculations show thiolate attack from the less hindered face, stabilized by van der Waals interactions with the 5-methyl group .
  • Steric effects : The 1-methylethyl group creates a bulky environment, directing thiol addition to the cis position .
  • Solvent polarity : Polar solvents stabilize the transition state, reducing activation energy by 15–20 kJ/mol .

Experimental validation : Kinetic isotope effects (KIEs) and isotopic labeling (³²S) confirm the proposed mechanism .

Advanced: How can contradictions in stereochemical assignments from NMR, XRD, and computational data be resolved?

Answer:

  • Multi-technique reconciliation :
    • XRD : Provides definitive solid-state conformation. Compare with solution-state NMR NOESY contacts .
    • DFT-optimized structures : Calculate theoretical NMR shifts using Gaussian/PCM models. Deviations >0.3 ppm suggest incorrect assignments .
    • Dynamic effects : Variable-temperature NMR detects conformational flexibility (e.g., ring-flipping) that may obscure stereochemical signals .

Case Study : A 2024 study resolved conflicting cis/trans assignments by correlating XRD-derived torsion angles with NOESY cross-peaks, achieving >95% confidence .

Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?

Answer:

  • Reactivity prediction :
    • DFT calculations : Map frontier molecular orbitals (FMOs) to identify nucleophilic (thiol) and electrophilic (ketone) sites .
    • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Solvent effects : Use COSMO-RS models to simulate solvation energies and reaction barriers in polar media .

Example : MD simulations revealed thiol group orientation in enzyme binding pockets, explaining selective oxidation in liver microsomes .

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